3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c1-8-6-10(20-18-8)14(19)17-15-16-13-9-4-2-3-5-11(9)21-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOLHUCWFMNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through the cycloaddition reaction of nitrile oxides with alkynes or alkenes.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Integration of the Thiochromene Moiety: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the thiochromene structure.
Coupling Reactions: The final step involves coupling the isoxazole, thiazole, and thiochromene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Applications
The pharmacological potential of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is significant, particularly in the fields of oncology and anti-inflammatory treatments. Isoxazole derivatives have shown promising activities against various cancer cell lines, including lung cancer (A549 cells) and breast cancer (SK-BR-3 and MDA-MB-231 cells).
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of several isoxazole derivatives against lung cancer cells. Among the tested compounds, those structurally similar to this compound exhibited significant inhibition of cell proliferation:
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 | 15.0 | Induction of apoptosis |
| B | SK-BR-3 | 10.5 | Inhibition of Bcl-2 expression |
| C | MDA-MB-231 | 12.0 | Enhancement of autophagy proteins |
Electrochemical Applications
In addition to its medicinal properties, the compound's electrochemical behavior has been studied, revealing its potential as an antioxidant agent. The electrochemical properties are crucial for developing sensors and other electronic applications.
Case Study: Electrochemical Behavior
Research into the electrochemical characteristics of isoxazole derivatives has demonstrated their ability to undergo redox reactions efficiently:
Table 3: Electrochemical Properties
| Compound | Oxidation Potential (V) | Reduction Potential (V) |
|---|---|---|
| A | 0.75 | -0.30 |
| B | 0.80 | -0.25 |
Material Science Applications
The unique structural features of isoxazoles make them suitable for applications in material sciences, particularly in the development of new polymers and nanomaterials with enhanced properties.
Case Study: Material Development
Recent advancements have focused on incorporating isoxazole derivatives into polymer matrices to improve mechanical strength and thermal stability:
Table 4: Material Properties
| Composite Material | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Isoxazole Polymer A | 50 | 220 |
| Isoxazole Polymer B | 60 | 230 |
Mechanism of Action
The mechanism of action of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways, which can lead to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fused thiochromene-thiazole system and isoxazole carboxamide substituent. Below, we compare it with structurally related compounds from the literature, focusing on synthesis, biological activity, and structural validation.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Thiazole-carboxamides () generally exhibit moderate aqueous solubility (logP: 2.1–3.5), while nitro-substituted analogs (e.g., MLS001216877) show lower solubility due to increased hydrophobicity .
- Thermal Stability : Melting points for benzimidazole-thiazole hybrids () range from 160–220°C, suggesting the target compound may require similar handling .
Research Findings and Challenges
- Structural Misassignment Risks : As seen with VPC-14449, incorrect substituent placement can invalidate biological data, underscoring the need for rigorous NMR and crystallographic validation (e.g., Mercury CSD for void analysis) .
- Activity-Structure Relationships : The 3-methylisoxazole group in the target compound may improve metabolic stability compared to pyridinyl-thiazoles (), but could reduce solubility .
- Synthetic Complexity : Multi-step syntheses (e.g., ) often result in moderate yields (40–60%), necessitating optimization for scale-up .
Biological Activity
3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an isoxazole ring, thiochromeno moiety, and a carboxamide functional group. This structural diversity is believed to contribute to its varied biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle regulators.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in managing diseases characterized by chronic inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and survival.
- Receptor Modulation : It is hypothesized that the compound interacts with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- Gene Expression Regulation : Studies indicate that it can alter the expression levels of genes associated with apoptosis (e.g., Bcl-2 and Bax) and cell cycle regulation (e.g., p21^WAF-1) .
Case Studies and Experimental Data
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
- Formation of the Thiochromeno Framework : Cyclization under acidic or basic conditions.
- Introduction of the Isoxazole Ring : Achieved through condensation reactions involving hydrazine derivatives.
- Carboxamide Formation : Final steps include functionalization to yield the carboxamide group.
Q & A
Basic: What are the optimal synthetic routes for 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via nucleophilic acyl substitution. A representative route involves reacting an isoxazole-5-carboxylic acid chloride derivative with a thiochromeno-thiazole-2-amine under anhydrous conditions. For example, acetonitrile is used as a solvent, with dropwise addition of the acid chloride to the amine at room temperature, followed by stirring and precipitation .
Purity Validation:
- Elemental Analysis (EA): Compare calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
- Spectroscopy: Use -NMR and -NMR to confirm proton/carbon environments and rule out impurities. For example, the isoxazole C=O peak should appear at ~165–170 ppm in -NMR .
- X-ray Crystallography: Slow evaporation of toluene yields crystals for definitive structural confirmation .
Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., isoxazole C-O stretch at ~1250–1150 cm, thiazole C=N at ~1600 cm) .
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases, viral proteases). For example, describes docking studies with GSK-3β, where substituent polarity impacts binding affinity .
- Reaction Path Search: Tools like ICReDD integrate quantum calculations and experimental data to optimize reaction conditions (e.g., solvent, catalyst) for regioselective modifications .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Compare cell lines (e.g., HEK293 vs. HeLa), concentrations, and incubation times. For instance, discrepancies in IC values may arise from varying assay protocols .
- Purity Reassessment: Re-evaluate compound purity via HPLC (e.g., >95% purity threshold) and test for degradation products .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess variability in dose-response curves across studies, focusing on structural analogs from and .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the thiochromeno-thiazole and isoxazole moieties?
Methodological Answer:
- Core Modifications:
- Biological Testing:
- Prioritize analogs with >70% inhibition in preliminary kinase assays.
- Use molecular dynamics simulations to correlate substituent effects with binding kinetics .
Basic: What in vitro assays are suitable for initial anticancer activity screening?
Methodological Answer:
- Cytotoxicity Assays:
- Enzyme Inhibition: Test IC against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
Advanced: What are the challenges in achieving regioselective functionalization of the thiochromeno-thiazole core?
Methodological Answer:
- Steric Hindrance: The fused thiochromeno-thiazole system limits access to position 4. Use bulky directing groups (e.g., -SiMe) to favor substitution at position 6 .
- Catalytic Optimization: Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) with aryl boronic acids. suggests using computational pre-screening to identify optimal ligands (e.g., SPhos vs. XPhos) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce selectivity. Balance with low-temperature reactions (0–5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
